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InChI=1S/C26H32N8O3/c1-6-20(35)33-11-7-8-18(13-33)34-25-22(24(27)28-14-29-25)23(31-34)26(37)30-19-10-9-17(15(2)16(19)3)12-21(36)32(4)5/h6,9-10,14,18H,1,7-8,11-13H2,2-5H3,(H,30,37)(H2,27,28,29)/t18-/m1/s1
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TAS 0728 is a covalent HER2 inhibitor (IC50 = 36 nM). It is selective for HER2 over panels of 386 and 374 additional kinases, as well as a panel of 68 non-kinase enzymes, when used at a concentration of 1 µM. TAS 0728 inhibits HER2 autophosphorylation in HER2-overexpressing SK-BR-3 cells but not autophosphorylation of EGFR in EGFR-overexpressing A431 cells. It inhibits the growth of six HER2-amplified breast, lung, and gastric cancer cell lines (GI50s = 1.6-31 nM). TAS 0278 (30 and 60 mg/kg) reduces tumor volume in NCI N87 and BT474 mouse xenograft models.
TAS0728 is a potent, selective, covalent, orally active HER2 inhibitor with IC50 of 36 nM. TAS0728 bound to HER2 kinase, the inhibitory activity was not affected by a high ATP concentration. TAS0728 exhibited robust and sustained inhibition of the phosphorylation of HER2, HER3, and downstream effectors, thereby inducing...